Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate
Description
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate (CAS: 38747-05-6) is an ester derivative featuring a cyano group at the 3-position, a ketone group at the 2-position, and a para-tolyl (p-tolyl) aromatic substituent. Its molecular framework combines electron-withdrawing (cyano, ketone) and electron-donating (p-tolyl methyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-cyano-3-(4-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11(8-14)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 |
InChI Key |
HBTOCAQJNUFZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (analog): MP 184–186°C . Ethyl 3-oxo-3-(p-tolyl)propanoate: Similar analogs (e.g., Ethyl 3-cyclopropyl-3-oxopropanoate derivatives) exhibit MPs ranging from 82–84°C to 164–166°C .
- Spectroscopic Data: ¹H NMR: Analogs with aromatic and ketone groups show characteristic peaks at δ 7.0–8.0 ppm (aromatic protons) and δ 4.0–4.3 ppm (ethyl ester –CH2–) . The cyano group in the target compound would likely produce a distinct signal near δ 2.5–3.5 ppm. IR: Strong C=O stretches (~1680–1655 cm⁻¹) and NH stretches (~3300 cm⁻¹) are common in related compounds .
Key Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., in Michael additions), whereas analogs with methyl or methoxy groups (e.g., Ethyl 3-(4-methylphenyl)-3-oxopropanoate) prioritize stability and lipophilicity .
- Aromatic Substitution: The p-tolyl group offers steric bulk and moderate electron donation, contrasting with nitro (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) or trifluoromethyl groups, which increase reactivity and metabolic resistance .
Preparation Methods
Activation of Carboxylic Acids
Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate can be synthesized via activated esters. A protocol by Liang et al. (2009) involves treating p-tolylacetic acid with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form an imidazolide intermediate, which reacts with potassium monoethyl malonate. Magnesium chloride and triethylamine facilitate nucleophilic acyl substitution, yielding the malonate ester after column chromatography (Scheme 1).
Table 1: Representative Yields for Malonate Esterification
One-Pot Tandem Reactions
Recent advances employ tandem Knoevenagel-Michael additions to streamline synthesis. For example, 2-(1-phenylvinyl)benzaldehyde reacts with ethyl cyanoacetate in the presence of TiCl₄-Et₃N, directly forming the target compound via consecutive conjugate additions. This method avoids isolating intermediates and achieves 75–82% yields.
Cyclization and Dehydrogenation Strategies
Formation of Indene Intermediates
Heating this compound with acetic acid in benzene induces cyclization to indene derivatives. Athimoolam et al. (2007) observed that extended heating (17 hours at 80°C) promotes a twisted boat conformation in the pyran ring, which subsequently dehydrogenates to benzofulvenes. While this route diverts from the target ester, it highlights the compound’s reactivity under thermal conditions.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Key Methods
| Method | Conditions | Yield (%) | Time (h) | Key Challenges |
|---|---|---|---|---|
| Knoevenagel (Piperidine) | Ethanol, RT, open air | 60–75 | 12–24 | Side product formation |
| TiCl₄-Pyridine | CH₂Cl₂, RT | 79–86 | 2–4 | Moisture sensitivity |
| Malonate Esterification | THF, reflux | 78–86 | 6–8 | Requires activated intermediates |
The TiCl₄-mediated method offers the highest efficiency but demands anhydrous conditions. Conversely, malonate esterification provides better scalability but involves multi-step purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-cyano-2-oxo-3-p-tolylpropanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving ethyl cyanoacetate and p-tolyl-substituted ketones or aldehydes. For example, 3-oxo-3-arylpropanoate derivatives are synthesized using ammonium acetate in acetic acid to catalyze cyclocondensation reactions with ethyl cyanoacetate (e.g., forming azonicotinic acid esters under varied conditions) .
- Optimization : Temperature and stoichiometric ratios of reagents (e.g., cyanoacetate, arylhydrazonals) significantly impact product distribution. Higher temperatures (80–100°C) favor cyclization, while lower temperatures may yield intermediate adducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : and NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, cyano group absence due to quadrupolar broadening) .
- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) confirm structural motifs .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereoelectronic environment of this compound?
- Structural Analysis : Single-crystal X-ray diffraction (SHELX programs) determines bond lengths and angles, particularly the spatial arrangement of the p-tolyl and cyano groups. For example, SHELXL refinement reveals torsional angles between the aryl ring and ester moiety, influencing reactivity .
- Challenges : Twinning or low-resolution data may complicate refinement. High-resolution datasets (e.g., synchrotron sources) are recommended for accurate electron density mapping.
Q. What experimental strategies address contradictions in reaction mechanisms involving this compound?
- Case Study : Conflicting reports on whether the cyano group participates in nucleophilic addition or acts as a spectator can be resolved via isotopic labeling (e.g., -cyanide) to track bond formation .
- Kinetic Analysis : Pseudo-first-order kinetics under varying pH and solvent polarities (e.g., DMSO vs. acetic acid) elucidate rate-determining steps. For instance, protonation of the carbonyl oxygen may accelerate cyclization in acidic media .
Q. How does the p-tolyl substituent influence the compound’s reactivity in multi-step syntheses?
- Electronic Effects : The electron-donating methyl group on the p-tolyl ring stabilizes intermediates via resonance, favoring electrophilic aromatic substitution or Michael additions. Compare with meta-substituted analogs to isolate steric vs. electronic contributions .
- Experimental Design : Synthesize derivatives with halogenated or nitro-substituted aryl groups and compare reaction rates (e.g., Hammett plots) to quantify substituent effects.
Data Interpretation and Reproducibility
Q. What are common pitfalls in reproducing synthetic procedures for this compound?
- Critical Factors :
- Moisture Sensitivity : The cyano group is prone to hydrolysis; anhydrous conditions (e.g., molecular sieves) are essential .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to separate regioisomers. TLC monitoring at 254 nm ensures purity.
- Validation : Cross-validate results with independent techniques (e.g., HPLC vs. NMR integration) to confirm yield and purity.
Q. How can computational methods complement experimental studies on this compound?
- Applications :
- DFT Calculations : Predict optimized geometries and transition states for cyclization reactions (e.g., Gaussian or ORCA software) .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is investigated for bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
